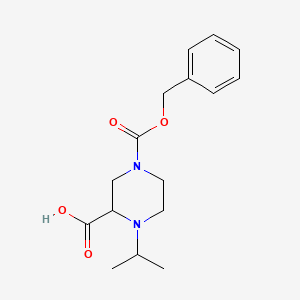
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is a compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which is further substituted with an isopropyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then subjected to further reactions to introduce the isopropyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine group.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amine group.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonylpiperazine: Similar structure but lacks the isopropyl and carboxylic acid groups.
N-Boc-piperazine: Uses a tert-butyloxycarbonyl group instead of a benzyloxycarbonyl group for protection.
N-Cbz-amino acids: Amino acids protected with the benzyloxycarbonyl group.
Uniqueness
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is unique due to its combination of the benzyloxycarbonyl protecting group with the isopropyl and carboxylic acid functionalities. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
4-phenylmethoxycarbonyl-1-propan-2-ylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-12(2)18-9-8-17(10-14(18)15(19)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,20) |
Clave InChI |
DMJIGBFCUYSIIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


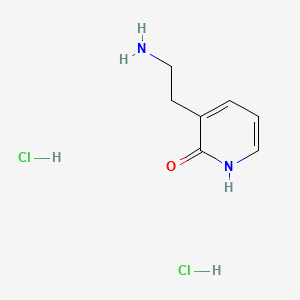
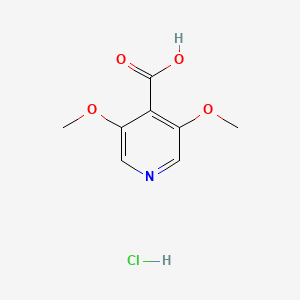
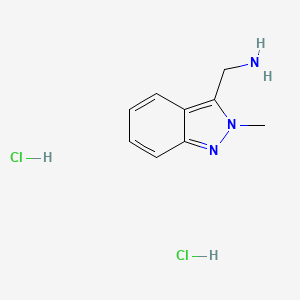
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
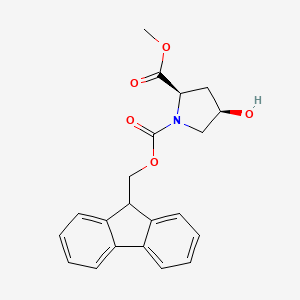
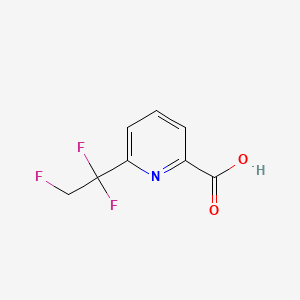
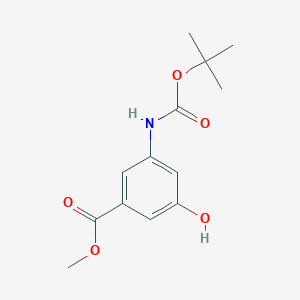
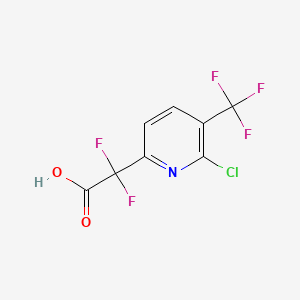
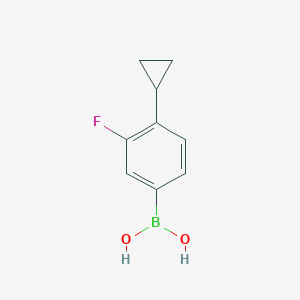
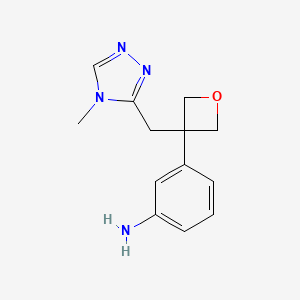
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)
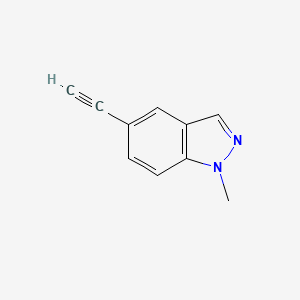
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
